molecular formula C8H8F7NO3 B14181478 N-(2,2,3,3,4,4,4-Heptafluorobutanoyl)-2-methylalanine CAS No. 880353-20-8

N-(2,2,3,3,4,4,4-Heptafluorobutanoyl)-2-methylalanine

Cat. No.: B14181478
CAS No.: 880353-20-8
M. Wt: 299.14 g/mol
InChI Key: GLLTUKTVAHGIDJ-UHFFFAOYSA-N
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Description

N-(2,2,3,3,4,4,4-Heptafluorobutanoyl)-2-methylalanine is a fluorinated amino acid derivative The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it of interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,3,3,4,4,4-Heptafluorobutanoyl)-2-methylalanine typically involves the acylation of 2-methylalanine with 2,2,3,3,4,4,4-heptafluorobutanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,3,3,4,4,4-Heptafluorobutanoyl)-2-methylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,2,3,3,4,4,4-Heptafluorobutanoyl)-2-methylalanine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of fluorinated peptides and proteins, which can have enhanced stability and bioavailability.

    Biology: The compound is studied for its potential to modify enzyme activity and protein-protein interactions due to its unique fluorinated structure.

    Industry: The compound can be used in the production of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which N-(2,2,3,3,4,4,4-Heptafluorobutanoyl)-2-methylalanine exerts its effects is primarily through its interaction with biological molecules. The fluorine atoms can form strong hydrogen bonds and dipole interactions, which can alter the conformation and activity of proteins and enzymes. The compound may also interact with specific molecular targets, such as enzyme active sites or receptor binding domains, to modulate their function.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,4-Heptafluorobutanol: A related compound with similar fluorinated structure but different functional groups.

    2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Another fluorinated compound used in polymer synthesis.

    2,2,3,3,4,4,4-Heptafluorobutanoyl chloride: The acylating agent used in the synthesis of N-(2,2,3,3,4,4,4-Heptafluorobutanoyl)-2-methylalanine.

Uniqueness

This compound is unique due to its combination of a fluorinated acyl group and an amino acid backbone. This structure imparts both the reactivity of the fluorinated group and the biological relevance of the amino acid, making it a versatile compound for various applications.

Properties

CAS No.

880353-20-8

Molecular Formula

C8H8F7NO3

Molecular Weight

299.14 g/mol

IUPAC Name

2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-2-methylpropanoic acid

InChI

InChI=1S/C8H8F7NO3/c1-5(2,4(18)19)16-3(17)6(9,10)7(11,12)8(13,14)15/h1-2H3,(H,16,17)(H,18,19)

InChI Key

GLLTUKTVAHGIDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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